2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE
Description
2-(Benzoylamino)-N~1~-[2-Methyl-1-(Piperidinocarbonyl)Propyl]Benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzoylamino group at the 2-position and a branched alkyl chain at the N~1~ position. The alkyl chain features a methyl group and a piperidinocarbonyl moiety, which introduces both lipophilic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-benzamido-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-17(2)21(24(30)27-15-9-4-10-16-27)26-23(29)19-13-7-8-14-20(19)25-22(28)18-11-5-3-6-12-18/h3,5-8,11-14,17,21H,4,9-10,15-16H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKSXRKLWGQCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with an amine derivative to form the benzoylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(PIPERIDINOCARBONYL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzamide derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally related compounds from the evidence:
Structural Analogues
Compound3 (N-(8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)-3-Cyano-5,6,7,8-Tetrahydro-4H-Chromen-2-yl) Benzamide) Key Features: Incorporates a chlorobenzylidene group and a chlorophenyl substituent, enhancing lipophilicity and steric bulk. Synthesis: Derived from a 2-aminochromene precursor via benzoylation with benzoyl chloride.
Compound4 (9-(2-Chlorobenzylidene)-5-(2-Chlorophenyl)-2-Phenyl-3,5,6,7,8,9-Hexahydro-4H-Chromeno[2,3-d]Pyrimidin-4-One) Key Features: Cyclized derivative of Compound3, forming a pyrimidinone ring. Synthesis: Generated via reflux in acetic anhydride, highlighting the propensity of benzamide derivatives to undergo cyclization under specific conditions. Divergence: The rigid pyrimidinone core contrasts with the flexible alkyl chain in the target compound, which may influence target selectivity.
2-Hydroxy-N,N-Dimethyl-3-[[2-[1(r)-(5-Methyl-2-Furanyl)Propyl]-3,4-Dioxo-1-Cyclobuten-1-Yl]Amino]Benzamide Key Features: Contains a furanyl-propyl group and a cyclobutenone ring, introducing aromaticity and conformational rigidity. Synthesis: Involves coupling of a cyclobutenyl amine with a hydroxybenzamide precursor.
Data Tables
Table 1: Structural and Hypothetical Property Comparison
Research Findings and Implications
Synthetic Flexibility : Benzamide derivatives are amenable to diverse modifications, as seen in the cyclization of Compound3 to Compound4 and the coupling strategies in the patent compound . The target compound’s synthesis likely employs similar methodologies.
Structure-Activity Relationships (SAR): Lipophilicity: The chlorinated substituents in Compound3 increase LogP (~4.8) compared to the target compound (~3.2), which may reduce aqueous solubility but enhance membrane permeability. Hydrogen Bonding: The piperidinocarbonyl group in the target compound could improve interactions with polar enzyme active sites compared to the furan in the patent compound.
Pharmacological Potential: While the target compound’s exact activity is unconfirmed, its structural features align with protease or kinase inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
